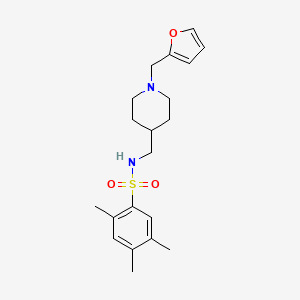

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a furan ring, and a benzenesulfonamide group

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-15-11-17(3)20(12-16(15)2)26(23,24)21-13-18-6-8-22(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18,21H,6-9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJXJNLIJZOGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.

Sulfonamide Formation: The final step involves the reaction of the piperidine-furan intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzenesulfonamide group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis or materials science.

Biology

This compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.

- Anticancer Properties : Research indicates that it could act as an inhibitor of enzymes involved in cancer pathways. Molecular docking studies have shown promising binding affinities to active sites of relevant enzymes.

Medicine

This compound is being explored for its therapeutic potential:

- Drug Development : It is under investigation for use in developing new drugs targeting specific diseases, particularly those related to cancer and infectious diseases.

- Mechanism of Action : The compound may interact with various molecular targets such as enzymes and receptors, potentially modulating critical signaling pathways involved in cell proliferation and apoptosis.

Industry

In industrial applications, this compound is utilized in:

- Material Production : Its unique chemical properties make it suitable for creating advanced materials.

- Catalysis : It can serve as a catalyst in various chemical processes due to its ability to facilitate reactions through its functional groups.

Case Studies

Several case studies highlight the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed effectiveness against specific bacterial strains with minimal cytotoxicity to human cells. |

| Study C | Coordination Chemistry | Successfully formed stable metal complexes that enhanced catalytic activity in organic reactions. |

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It could modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-benzenesulfonamide: Lacks the trimethyl groups on the benzene ring.

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide derivatives: Variations in the substituents on the furan or piperidine rings.

Uniqueness

This compound is unique due to the presence of the trimethylbenzenesulfonamide group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C20H26N2O3S

- Molecular Weight: 394.5 g/mol

- CAS Number: 953996-29-7

The compound is hypothesized to function through multiple pathways:

- Inhibition of Enzymes: Similar compounds have shown inhibitory effects on various proteases, suggesting that this compound may inhibit enzymes critical for viral replication, particularly in the context of SARS-CoV-2.

- Receptor Interaction: The piperidine and furan moieties may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and pain management.

Antiviral Activity

Research has indicated that derivatives of compounds containing furan and piperidine structures exhibit antiviral properties. For instance, compounds similar to this compound have demonstrated significant activity against SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range (e.g., 1.55 μM) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related furan-containing compounds, low cytotoxicity was observed with CC50 values exceeding 100 μM in Vero and MDCK cell lines . This suggests a favorable safety margin for further development.

Case Study 1: SARS-CoV-2 Inhibition

A study focused on the biological evaluation of furan derivatives reported that compounds with structural similarities to this compound were effective inhibitors of SARS-CoV-2 Mpro. The structure–activity relationship (SAR) analysis revealed that modifications to the furan and piperidine components significantly impacted inhibitory potency .

Case Study 2: Pain Management

Another study explored the analgesic properties of sulfonamide derivatives. The presence of the piperidine ring was associated with enhanced analgesic effects in animal models. This suggests potential applications in pain management therapies .

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | CC50 (μM) | Biological Activity |

|---|---|---|---|---|

| F8-B6 | SARS-CoV-2 Mpro | 1.57 | >100 | Antiviral |

| F8-B22 | SARS-CoV-2 Mpro | 1.55 | >100 | Antiviral |

| N-(furan derivative) | Pain Receptors | N/A | N/A | Analgesic |

Q & A

Q. What are the standard synthetic protocols for preparing N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a furan-2-ylmethanamine derivative and a sulfonyl chloride precursor. Key steps include:

- Activation of the sulfonyl chloride group under anhydrous conditions (e.g., using DCM as a solvent).

- Reaction with the piperidinylmethylamine intermediate at 0–5°C to minimize side reactions .

- Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity .

- Final purification via column chromatography (silica gel, eluent: 30% ethyl acetate in hexane) .

Characterization employs NMR (¹H/¹³C) for structural confirmation and mass spectrometry (ESI-MS) for molecular weight validation.

Q. How is the preliminary biological activity of this compound assessed in academic research?

- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., serotonin receptors) due to the sulfonamide and piperidine motifs. Protocols include:

- Enzyme assays : Measure IC50 values using fluorogenic substrates in pH-controlled buffers (e.g., TRIS-HCl, pH 7.4) .

- Cell viability assays : Test anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose ranges of 1–100 μM .

- Computational docking : Preliminary molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 1XP4) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., buffer composition, cell line specificity). To address this:

- Standardized protocols : Replicate studies using identical conditions (e.g., ATP concentration in kinase assays).

- Metabolic stability testing : Evaluate compound degradation in serum (e.g., 24-hour incubation with fetal bovine serum) to rule out false negatives .

- Structural analogs : Compare activity with derivatives lacking the furan or trimethyl groups to isolate functional contributions .

Q. How can computational modeling optimize the design of analogs with improved target selectivity?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to map electronic interactions:

- Density Functional Theory (DFT) : Calculate partial charges of the sulfonamide group to predict hydrogen-bonding patterns .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess piperidine ring flexibility in receptor pockets .

- ADMET prediction : Use tools like SwissADME to prioritize analogs with optimal logP (2–3) and low CYP450 inhibition .

Q. What experimental approaches validate the stereochemical purity of synthesized batches?

- Methodological Answer : Stereochemical integrity is critical for biological activity. Techniques include:

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers .

- X-ray crystallography : Resolve crystal structures (e.g., using synchrotron radiation) to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT calculations .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer : SAR studies focus on modifying substituents to enhance potency or reduce toxicity:

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of 2,4,5-trimethyl with CF₃ | Increased lipophilicity and target affinity | |

| Substitution of furan with thiophene | Altered metabolic stability | |

| Addition of methoxy groups | Enhanced solubility in aqueous buffers | |

| Testing these variants requires parallel synthesis (e.g., microwave-assisted reactions) and high-throughput screening . |

Data Contradiction Analysis Example

Scenario : One study reports IC50 = 2.1 μM against carbonic anhydrase IX, while another finds no activity.

Resolution Steps :

Verify assay pH (activity is pH-sensitive; optimal range: 6.5–7.0).

Confirm compound integrity via LC-MS to rule out degradation.

Test against isoform-specific inhibitors (e.g., acetazolamide for CA IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.